(S)-叔丁基1-氧代丁-2-基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

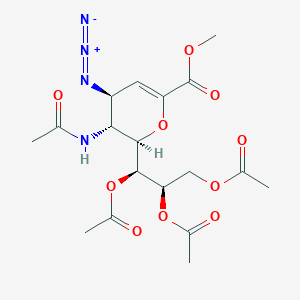

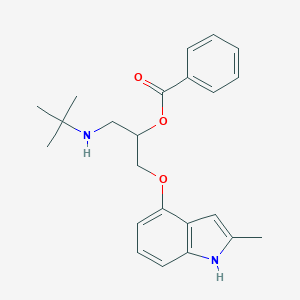

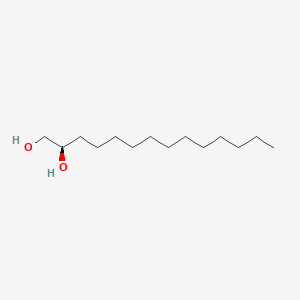

(S)-tert-butyl 1-oxobutan-2-ylcarbamate is a compound of interest in the field of organic synthesis, particularly as an intermediate in the production of various pharmacologically active agents. The compound features a tert-butyl carbamate group, which is a common protecting group in organic synthesis, attached to an oxobutan-2-yl moiety. This structure is relevant for the synthesis of chiral ligands, peptide nucleic acids, and other biologically active compounds.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds has been explored in several studies. For instance, an enantioselective synthesis of a benzyl carbamate derivative was achieved using an iodolactamization as a key step, which is a method that could potentially be adapted for the synthesis of (S)-tert-butyl 1-oxobutan-2-ylcarbamate . Another study reported a practical synthesis of a trans-tert-butyl-2-aminocyclopentylcarbamate via aziridine opening, which demonstrates the versatility of tert-butyl carbamate intermediates in synthesis . Additionally, a scalable synthesis of a related compound using a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation was described, highlighting a potential route for large-scale production .

Molecular Structure Analysis

The molecular structure of (S)-tert-butyl 1-oxobutan-2-ylcarbamate would be expected to exhibit stereocenters due to the presence of the (S)-configuration. This chiral center is crucial for the biological activity of the compound when used in drug synthesis. The studies on related compounds have utilized asymmetric syntheses to set stereogenic centers, which is a critical aspect of producing enantiomerically pure compounds .

Chemical Reactions Analysis

The tert-butyl carbamate moiety is known to undergo various chemical reactions, particularly as a protecting group for amines. The carbamate can be deprotected under acidic conditions to yield the free amine, which can then be used in further synthetic steps. The synthesis of 9-substituted derivatives of tert-butyl carbamate by the reaction with different acid chlorides is an example of the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are important for their handling and application in synthesis. For example, the heat capacities and thermodynamic properties of an (S)-tert-butyl carbamate were determined using differential scanning calorimetry and thermogravimetry, revealing a solid–liquid phase transition and providing insights into the compound's stability and reactivity . These properties are essential for the development of efficient synthetic routes and for understanding the behavior of the compound under various conditions.

科学研究应用

合成与材料开发

(S)-叔丁基1-氧代丁-2-基氨基甲酸酯及其衍生物因其在合成与材料开发中的应用而被广泛研究。例如,其作为淋巴细胞功能相关抗原1抑制剂制造中的中间体的作用被强调,突出了其在生物活性化合物合成中的重要性(Li et al., 2012)。此外,其参与Diels-Alder反应以及作为复杂有机合成过程的一部分,进一步凸显了其在有机化学和材料科学领域的意义(Padwa et al., 2003)。

结构表征和化学分析

该化合物及其变体一直是结构表征研究的主题,突出了二维异核核磁共振实验等先进技术的效用。此类研究对于理解该化合物的分子结构以及在化学合成中的进一步应用至关重要(Aouine et al., 2016)。

药理和生物活性

(S)-叔丁基1-氧代丁-2-基氨基甲酸酯的一些衍生物已被研究其生物活性。例如,对某些类似物抗肿瘤活性的研究突出了这些化合物的潜在药用应用。这些衍生物的合成和表征是理解和利用其生物学特性的关键步骤(Maftei et al., 2013)。

先进材料合成

该化合物还被发现可用于合成先进材料,例如HfO2薄膜,展示了其在材料科学和工程中的作用。新衍生物的合成和表征对于开发具有特定性质和应用的新型材料至关重要(Pasko et al., 2005)。

属性

IUPAC Name |

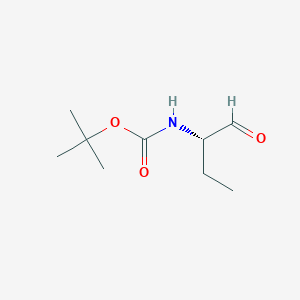

tert-butyl N-[(2S)-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDAUFXJXMBQRC-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 1-oxobutan-2-ylcarbamate | |

CAS RN |

153371-25-6 |

Source

|

| Record name | tert-butyl N-[(2S)-1-oxobutan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B133301.png)